molecular formula C4H5NO4 B1317104 2-Oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 89033-27-2

2-Oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No. B1317104
CAS RN: 89033-27-2
M. Wt: 131.09 g/mol
InChI Key: XMFFFMBLTDERID-UHFFFAOYSA-N
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Description

“2-Oxo-1,3-oxazolidine-4-carboxylic acid” is a compound with the molecular weight of 131.09 . It is a derivative of oxazolidine, a five-membered heterocyclic ring containing nitrogen and oxygen atoms . It is used in the synthesis of certain drugs and bioactive molecules .


Synthesis Analysis

The synthesis of “2-Oxo-1,3-oxazolidine-4-carboxylic acid” involves several steps . The process starts with DL-serine methyl ester hydrochloride and S, S’ -dithio dimethyl carbonate, which are stirred in an ice bath and then at room temperature . The reaction mixture is then treated with DCM: H2O, and the aqueous solution is separated, extracted, and cleaned .


Molecular Structure Analysis

The IUPAC name for this compound is (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid . The InChI code for this compound is 1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 .


Chemical Reactions Analysis

Oxazolidines, including “2-Oxo-1,3-oxazolidine-4-carboxylic acid”, can be synthesized through multicomponent reactions of 1,2-amino alcohols . These reactions involve various synthetic protocols based on the substrates involved, such as amino alcohols, nitriles, carboxylic acid, and aldehydes .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 119-120°C .

Scientific Research Applications

1. As a Building Block in Pseudopeptide Foldamers

2-Oxo-1,3-oxazolidine-4-carboxylic acid has been explored as a new, conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers, particularly the benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, have shown potential in forming stable helical structures useful in a variety of applications. This discovery was supported by techniques like IR, 1H NMR, CD, and DFT computational modeling (Tomasini et al., 2003).

2. In Synthetic Organic Chemistry

The 2-oxo-1,3-oxazolidine ring, a cyclic carbamate skeleton, is rare in natural product chemistry but has gained popularity in synthetic organic chemistry. It is extensively used in the construction of oxazolidin-2-ones, which are valuable as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

3. In the Formation of Chiral Derivatives

Oxazolidin-2-ones, derived from 2-oxo-1,3-oxazolidine, are utilized in creating chiral derivatives used as protective groups and chiral auxiliaries. These compounds exhibit a variety of weak interactions, including hydrogen bonds and π-π stacking interactions, which contribute to their utility in synthetic chemistry (Nogueira et al., 2015).

4. Application in Biologically Important Compounds

The oxazolidine-2,4-dione motif, which can be derived from 2-oxo-1,3-oxazolidine, is a frequent component in biologically importantcompounds. A novel method has been developed to access various oxazolidine-2,4-diones using atmospheric carbon dioxide, showcasing the compound's significance in synthesizing biologically relevant molecules (Zhang et al., 2015).

5. In the Synthesis of Novel Spin Labelling Reagents

2-Oxo-1,3-oxazolidine has been involved in the synthesis of novel spin labelling reagents. These reagents, derived from oxazolidine variants, have potential applications in varied fields due to their water solubility and the presence of electrophilic groups (Harjani et al., 2004).

6. In the Development of Chiral Oxazolopiperidines

2-Oxo-1,3-oxazolidine plays a role in the multicomponent synthesis of chiral oxazolopiperidines, which involves hydrocarbonylation and microwave-assisted intramolecular lactamization. These synthesized structures have shown potential in yielding various cyclic compounds in a single-step process (Salvadori et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The synthesis of oxazolines, including “2-Oxo-1,3-oxazolidine-4-carboxylic acid”, is a topic of ongoing research . Oxazoline-based ring structures are notable for their biological activities and have a wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

properties

IUPAC Name

2-oxo-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFFMBLTDERID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516550
Record name 2-Oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,3-oxazolidine-4-carboxylic acid

CAS RN

89033-27-2
Record name 2-Oxo-4-oxazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89033-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-oxazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Tomasini, V Trigari, S Lucarini… - European Journal of …, 2003 - Wiley Online Library
A 2‐oxo‐1,3‐oxazolidine‐4‐carboxylic acid was designed as a new, conformationally restricted building block for the construction of pseudopeptide foldamers. IR, 1 H NMR and CD …
MJ Lee - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
(3S, 1'S)-3-(1'-Carboxy-2'-phenyl) ethylamino-2-oxetanone (1a) and (3R, 1'S)-3-(1'-carboxy-2'-phenyl) ethylamino-2-oxetanone (1b) were designed, synthesized, and evaluated as …
Number of citations: 5 koreascience.kr
A Fürstner, D Kirk, MDB Fenster, C Aïssa… - … A European Journal, 2007 - Wiley Online Library
Deliberate digression from the blueprint of the total syntheses of latrunculin A (1) and latrunculin B (2) reported in the accompanying paper allowed for the preparation of a focused …
B Penke, G Tóth, G Váradi - 2007
Number of citations: 3

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